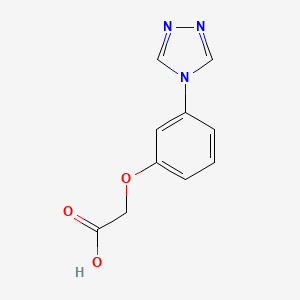
2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid
Descripción general
Descripción
“2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid” is a chemical compound with the linear formula C10H10O3N3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . This compound is a solid in form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid”, has been reported in a research paper . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid” can be represented by the SMILES stringO=C(O)COC1=CC(N2C=NN=C2)=CC=C1.Cl . This indicates that the compound contains a triazole ring attached to a phenyl group, which is further linked to an acetic acid moiety through an ether linkage .
Aplicaciones Científicas De Investigación
Drug Discovery
The 1,2,4-triazole motif, which is part of the compound, is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . These studies target various diseases in the human body, including cancer cells and microbes .
Anticancer Agents
1,2,4-triazole derivatives have shown promising results as anticancer agents . For example, some novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones, have demonstrated cytotoxic activity against human cancer cell lines .
Antimicrobial Agents
1,2,4-triazole-containing compounds have been introduced as antimicrobial agents . They have shown potential pharmaceutical activity, including antibacterial and antifungal activities .
Anti-Inflammatory Agents
1,2,4-triazole-containing compounds have also been used as anti-inflammatory agents . They can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics and pharmacological properties .
Analgesic Agents
1,2,4-triazole-containing compounds have shown analgesic activities . They can interact with biological receptors through hydrogen-bonding and dipole interactions .
Organic Catalysts
1,2,4-triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and as organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Synthesis Strategies
The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been a focus of research . This one-pot reaction takes place under mild conditions for the synthesis of various types of aryl-3-amino-1,2,4-triazoles with excellent efficiencies .
Sustainable Synthesis
A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been reported . This continuous, one-pot method is atom economical, highly selective, and environmentally benign .
Safety and Hazards
Mecanismo De Acción
Target of Action
1,2,4-triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that the interaction between similar compounds and their targets often involves the formation of hydrogen bonds .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical processes .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the molecule’s lipophilicity, polarity, and hydrogen bonding capacity, improving the compounds’ pharmacological, pharmacokinetic, toxicological, and physicochemical properties .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
2-[3-(1,2,4-triazol-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10(15)5-16-9-3-1-2-8(4-9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMBHOICJGWUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


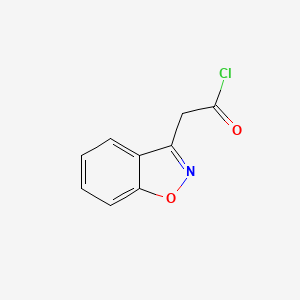
![Ethyl 6-benzyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3157160.png)
![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B3157164.png)

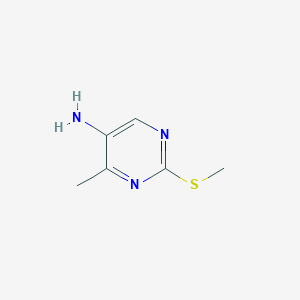
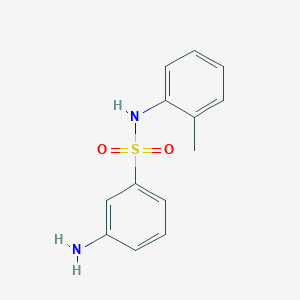
![1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione](/img/structure/B3157195.png)
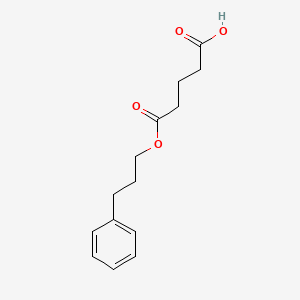
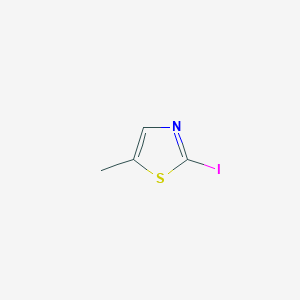
![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)

![O-[(3,4-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3157231.png)
![1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B3157239.png)